Cas no 97517-66-3 (tert-butyl 5-methylisoxazol-3-ylcarbamate)

tert-butyl 5-methylisoxazol-3-ylcarbamate structure
97517-66-3 structure
Nome del prodotto:tert-butyl 5-methylisoxazol-3-ylcarbamate
Numero CAS:97517-66-3
MF:C9H14N2O3
MW:198.219062328339
MDL:MFCD11976787
CID:801199
PubChem ID:11052591

tert-butyl 5-methylisoxazol-3-ylcarbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-Butyl (5-methylisoxazol-3-yl)carbamate
    • 3-(Boc-amino)-5-methylisoxazole
    • Carbamic acid,N-(5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 5-methylisoxazol-3-ylcarbamate
    • tert-butyl N-(5-methyl-1,2-oxazol-3-yl)carbamate
    • QC-1021
    • 1,1-Dimethylethyl N-(5-methyl-3-isoxazolyl)carbamate (ACI)
    • Carbamic acid, (5-methyl-3-isoxazolyl)-, 1,1-dimethylethyl ester (9CI)
    • (5-Methylisoxazol-3-yl)carbamic acid tert-butyl ester
    • 3-(((tert-Butoxy)carbonyl)amino)-5-methylisoxazole
    • tert-Butyl (5-methyl-1,2-oxazol-3-yl)carbamate
    • AS-65878
    • 3-tert-butoxycarbonylamino-5-methylisoxazole
    • t-Butyl (5-methylisoxazol-3-yl)carbamate
    • SY123868
    • CS-0036490
    • 97517-66-3
    • tert-Butyl(5-methylisoxazol-3-yl)carbamate
    • DTXSID10453427
    • AKOS014315806
    • N-Boc-5-methylisoxazol-3-amine
    • MFCD11976787
    • SCHEMBL2174857
    • AC-27127
    • (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester
    • (5-methyl-isoxazol-3-yl)carbamic acid tert-butyl ester
    • W12787
    • ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • DA-17054
    • XDA51766
    • (5-Methyl-isoxazol-3-yl)-carbamic acid tert-butyl ester
    • MDL: MFCD11976787
    • Inchi: 1S/C9H14N2O3/c1-6-5-7(11-14-6)10-8(12)13-9(2,3)4/h5H,1-4H3,(H,10,11,12)
    • Chiave InChI: ZDQNLVVSJSRECT-UHFFFAOYSA-N
    • Sorrisi: O=C(NC1C=C(C)ON=1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 198.10000
  • Massa monoisotopica: 198.10044231g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 213
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 64.4Ų

Proprietà sperimentali

  • PSA: 64.36000
  • LogP: 2.40300

tert-butyl 5-methylisoxazol-3-ylcarbamate Informazioni sulla sicurezza

tert-butyl 5-methylisoxazol-3-ylcarbamate Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

tert-butyl 5-methylisoxazol-3-ylcarbamate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB488557-250 mg
t-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3
250MG
€527.70 2023-04-20
eNovation Chemicals LLC
D767570-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
1g
$775 2024-06-07
Chemenu
CM126609-5g
tert-butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
5g
$*** 2023-05-29
abcr
AB488557-100mg
t-Butyl (5-methylisoxazol-3-yl)carbamate; .
97517-66-3
100mg
€330.70 2024-08-02
Aaron
AR005ZZT-500mg
TERT-BUTYL (5-METHYLISOXAZOL-3-YL)CARBAMATE
97517-66-3 95%
500mg
$1624.00 2025-01-23
Ambeed
A196069-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95+%
1g
$546.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107130-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 97%
1g
¥5532.00 2024-04-23
1PlusChem
1P005ZRH-1g
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 97%
1g
$294.00 2025-02-21
eNovation Chemicals LLC
D767570-500mg
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
500mg
$1705 2025-02-19
eNovation Chemicals LLC
D767570-250mg
tert-Butyl (5-methylisoxazol-3-yl)carbamate
97517-66-3 95%
250mg
$1220 2025-02-19

tert-butyl 5-methylisoxazol-3-ylcarbamate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
Riferimento
Directed Lithiation of N-(Tert-Butoxycarbonyl)aminoisoxazole: Synthesis of 4-Substituted Aminoisoxazoles
Konoike, Toshiro; Kanda, Yasuhiko; Araki, Yoshitaka, Tetrahedron Letters, 1996, 37(19), 3339-3342

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Pyridine ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, rt
Riferimento
Preparation of arylazolopyridines as p38 kinase inhibitors.
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
Riferimento
preparation of aminoisoxazole and aminoisothiazole derivatives
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  16 h, rt
Riferimento
Preparation of (chlorobenzamido)spiro compounds as indoleamine 2,3-dioxygenase inhibitors
, China, , ,

Metodo di produzione 5

Condizioni di reazione
Riferimento
Carboxyalkenamidocephalosporins
, European Patent Organization, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Solvents: Tetrahydrofuran ;  30 min, rt; 2 h, rt; cooled
1.3 Solvents: Water ;  cooled
Riferimento
Preparation of N-isoxazolyl biphenylsulfonamides, particularly N2-[[2'-[[ (isoxazol-3-yl)amino]sulfonyl][1,1'-biphenyl]-4-yl]methyl]-L-valinamides, as dual angiotensin II and endothelin receptor antagonists
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: tert-Butanol ;  18 h, rt → reflux; reflux → rt
Riferimento
Tricyclic spirocycle derivatives as histamine receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Pyridine Solvents: Pyridine ;  1 h, 0 °C; 12 h, rt
Riferimento
Preparation of heterocyclic sulfonamides, particularly N-(isoxazol-3-yl)thiophene-2-sulfonamides, as novel AT1 and ETA dual action receptor antagonists (dara)
, World Intellectual Property Organization, , ,

tert-butyl 5-methylisoxazol-3-ylcarbamate Raw materials

tert-butyl 5-methylisoxazol-3-ylcarbamate Preparation Products

tert-butyl 5-methylisoxazol-3-ylcarbamate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:97517-66-3)tert-butyl 5-methylisoxazol-3-ylcarbamate
A1195948
Purezza:99%
Quantità:1g
Prezzo ($):491.0